1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-2-26-14-6-4-3-5-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-9-12(19)10-8-11/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUZFFABGEGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article examines its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features an ethoxyphenyl group, a triazole ring, and an oxadiazole moiety, which are known to contribute to biological activity through various mechanisms.
Anticancer Activity
Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study highlighted the effectiveness of related compounds against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been well-documented. In a study focusing on 1,3,4-oxadiazoles, several compounds demonstrated potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The presence of fluorinated phenyl groups often enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro studies showed that certain triazole-based compounds reduced nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Biological Activity |
|---|---|
| Triazole Ring | Anticancer activity |
| Oxadiazole Moiety | Antimicrobial properties |
| Ethoxyphenyl Group | Enhanced bioavailability |
The SAR studies suggest that modifications in the substituents on the phenyl rings significantly affect the potency and selectivity of these compounds against specific biological targets .
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Inhibition of Wnt Signaling : A related study explored triazole derivatives as inhibitors of Notum, a carboxylesterase involved in Wnt signaling. The most potent compound exhibited an IC50 value of 9.5 nM .
- Antiviral Activity : Another study synthesized oxadiazole derivatives that showed significant inhibition against Dengue virus proteases. Compounds with structural similarities to this compound demonstrated over 50% inhibition at concentrations as low as 10 μM .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences:
Q & A
Q. Table 1: Key Reaction Conditions for Oxadiazole Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitrile Intermediate | 4-Fluorobenzonitrile, NH₂OH·HCl, EtOH | 75 | |
| Cyclization | POCl₃, 120°C, 8 hr | 82 | |
| Purification | Column chromatography (EtOAc/hexane 1:3) | – |
Q. Table 2: Comparative Bioactivity of Fluorophenyl Analogs
| Substituent | Target Enzyme IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.45 ± 0.02 | 8 (S. aureus) | |
| 4-Chlorophenyl | 0.78 ± 0.05 | 16 (S. aureus) | |
| 4-Methoxyphenyl | 1.20 ± 0.10 | 32 (S. aureus) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
